molecular formula C9H11N3O4 B12549381 Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate CAS No. 149489-47-4

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate

Cat. No.: B12549381
CAS No.: 149489-47-4
M. Wt: 225.20 g/mol
InChI Key: GZBLKGSLVLNAHG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a nitrophenyl group and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 2-methyl-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate is unique due to the combination of its nitrophenyl and hydrazine carboxylate groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

149489-47-4

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

methyl N-(2-methyl-4-nitroanilino)carbamate

InChI

InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13)

InChI Key

GZBLKGSLVLNAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)OC

Origin of Product

United States

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